

# The YIGSR Peptide: A Technical Guide to its Biological Functions and Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: DSPE-PEG1000-YIGSR

Cat. No.: B039488

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

The pentapeptide YIGSR (Tyr-Ile-Gly-Ser-Arg) is a biologically active motif derived from the  $\beta 1$  chain of the laminin protein. It is a key player in mediating cell-extracellular matrix (ECM) interactions, influencing a wide array of physiological and pathological processes. This technical guide provides an in-depth overview of the YIGSR peptide, including its origins, its interaction with the 67 kDa laminin receptor (67LR), and its multifaceted biological functions. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows associated with YIGSR research. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, oncology, neuroscience, and drug development who are interested in the therapeutic and research potential of the YIGSR peptide.

## Introduction: The YIGSR Peptide and its Origin

The YIGSR peptide is a five-amino-acid sequence (Tyrosine-Isoleucine-Glycine-Serine-Arginine) that corresponds to the 929-933 sequence of the laminin  $\beta 1$  chain.[1][2] Laminin, a major glycoprotein component of the basement membrane, plays a crucial role in cell adhesion, differentiation, migration, and tissue organization.[2][3] The YIGSR sequence has been identified as a principal site for the interaction of laminin with cell surface receptors, thereby mediating many of laminin's biological activities.[1] Its primary receptor is the 67 kDa

non-integrin laminin receptor (67LR).<sup>[4][5]</sup> The interaction of YIGSR with 67LR initiates a cascade of intracellular signaling events that regulate various cellular behaviors.

## Quantitative Data on YIGSR Peptide's Biological Activity

The biological effects of the YIGSR peptide are often dose-dependent and can be significantly enhanced through multimerization. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Parameter	Value	Cell/Model System	Reference
Binding Affinity (Kd)			
C(YIGSR)3-NH2 to 67 kDa laminin receptor	$1.5 \times 10^{-7}$ M	Neuroblastoma cells	[6]
Inhibition of Tumor Growth and Metastasis			
Inhibition of lung colonization (0.5 mg/mouse Ac-Y16, i.v.)	100%	HT1080 human fibrosarcoma cells in nude mice	[7]
Inhibition of lung colonization (0.5 mg/mouse Ac-YIGSR-NH2, i.v.)	94%	HT1080 human fibrosarcoma cells in nude mice	[7]
Inhibition of tumor growth (0.5 mg/mouse Ac-Y16, s.c.)	76%	HT1080 human fibrosarcoma cells in nude mice	[7]
Inhibition of angiogenesis (0.5 mg/mouse Ac-Y16, s.c.)	92%	HT1080 human fibrosarcoma cells in nude mice	[7]
In Vivo Efficacy in Lymphedema			
Reduction in tail lymphedema (intra-abdominal injections for 3 days)	27%	Mouse tail lymphedema model	[8]
Macrophage Polarization			

Effective concentration for pro-inflammatory (M1) activation	2 mM	Murine and human macrophages	[4]
Effective concentration for anti-inflammatory (M2) promotion	5-8 mM	Murine and human macrophages	[4]

## Core Biological Functions and Signaling Pathways

The YIGSR peptide exhibits a remarkable range of biological activities, primarily through its interaction with the 67LR and subsequent modulation of intracellular signaling pathways.

### Inhibition of Tumor Growth and Metastasis

One of the most extensively studied functions of the YIGSR peptide is its ability to inhibit cancer progression.[1][4][9] By competing with laminin for binding to the 67LR, which is often overexpressed on cancer cells, YIGSR can block the adhesion of tumor cells to the basement membrane, a critical step in invasion and metastasis.[4][10] Multimeric forms of YIGSR have shown significantly enhanced anti-tumor and anti-metastatic effects compared to the monomeric peptide.[7]

### Promotion of Cell Adhesion and Migration

The YIGSR sequence is a potent promoter of cell adhesion for various cell types, including endothelial cells and neurons.[11][12] This property is crucial for processes such as wound healing, angiogenesis, and tissue engineering. The effect of YIGSR on cell migration is cell-type specific and can be influenced by the peptide's concentration and presentation (soluble vs. immobilized).

### Enhancement of Nerve Regeneration

YIGSR has demonstrated significant potential in promoting nerve regeneration.[12][13] It can enhance the adhesion and outgrowth of neurons, facilitating the repair of peripheral nerve

injuries. Studies have shown that nerve guidance conduits functionalized with YIGSR can improve nerve regeneration and functional recovery.

## Modulation of Macrophage Phenotype

The YIGSR peptide exhibits a concentration-dependent effect on macrophage polarization.[4] [14] At lower concentrations, it tends to promote a pro-inflammatory (M1) phenotype, while higher concentrations can induce an anti-inflammatory (M2) phenotype.[4] This immunomodulatory property suggests potential applications in inflammatory diseases and regenerative medicine.

## Signaling Pathways

The binding of YIGSR to the 67LR triggers intracellular signaling cascades that often involve the activation of protein tyrosine kinases.[6][15] In several cell types, the effects of YIGSR have been shown to be mediated through the activation of Focal Adhesion Kinase (FAK) and the downstream Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK).[7][16]



[Click to download full resolution via product page](#)

**Caption:** YIGSR Signaling Cascade.

## Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biological functions of the YIGSR peptide.

### Cell Adhesion Assay

This protocol describes how to assess the ability of the YIGSR peptide to promote cell adhesion.

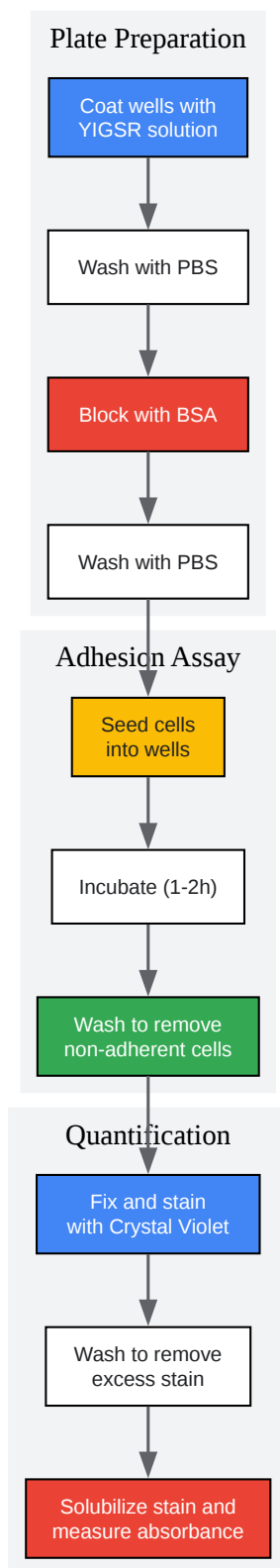
**Materials:**

- 96-well tissue culture plates
- YIGSR peptide solution (e.g., 1 mg/mL in sterile PBS)
- Bovine Serum Albumin (BSA) solution (1% in PBS) for blocking
- Cell suspension of interest
- Crystal Violet staining solution
- Solubilization buffer (e.g., 10% acetic acid)

**Procedure:**

- **Coating:** Coat the wells of a 96-well plate with the YIGSR peptide solution at various concentrations (e.g., 1, 10, 50 µg/mL) overnight at 4°C. Use PBS-coated wells as a negative control.
- **Washing:** Gently wash the wells twice with sterile PBS to remove any unbound peptide.
- **Blocking:** Block the wells with 1% BSA solution for 1 hour at 37°C to prevent non-specific cell binding.
- **Washing:** Wash the wells twice with PBS.
- **Cell Seeding:** Seed the cells (e.g.,  $5 \times 10^4$  cells/well) into the coated wells and incubate for 1-2 hours at 37°C.
- **Washing:** Gently wash the wells with PBS to remove non-adherent cells.
- **Fixation and Staining:** Fix the adherent cells with methanol for 10 minutes, then stain with Crystal Violet for 20 minutes.
- **Washing:** Wash the wells thoroughly with water to remove excess stain.

- Quantification: Solubilize the stain with a solubilization buffer and measure the absorbance at 570 nm using a plate reader.



[Click to download full resolution via product page](#)

**Caption:** Cell Adhesion Assay Workflow.

## Cell Migration Assay (Scratch Assay)

This assay, also known as a wound-healing assay, measures the rate of collective cell migration to close a "wound" in a confluent cell monolayer.

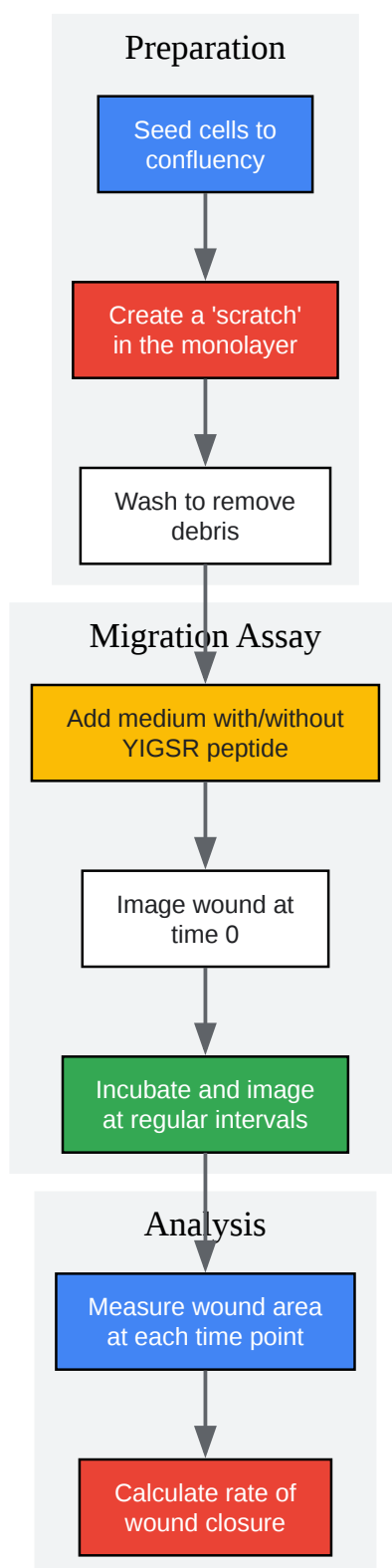
Materials:

- 6-well or 12-well tissue culture plates
- Cell suspension of interest
- Sterile 200  $\mu$ L pipette tip
- Culture medium with and without YIGSR peptide
- Microscope with a camera

Procedure:

- **Cell Seeding:** Seed cells into the wells at a density that will form a confluent monolayer within 24 hours.
- **Wound Creation:** Once the cells are confluent, use a sterile pipette tip to create a straight "scratch" or "wound" in the monolayer.
- **Washing:** Gently wash the wells with PBS to remove detached cells and debris.
- **Treatment:** Add fresh culture medium containing different concentrations of YIGSR peptide to the wells. Use medium without the peptide as a control.
- **Imaging:** Immediately capture images of the wound at time 0. Continue to capture images at regular intervals (e.g., every 6-12 hours) until the wound is closed in the control group.
- **Analysis:** Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure.





[Click to download full resolution via product page](#)

**Caption:** Scratch Assay Workflow.

## In Vivo Tumor Metastasis Model

This protocol outlines a common in vivo model to assess the anti-metastatic potential of the YIGSR peptide.

Materials:

- Immunocompromised mice (e.g., nude or SCID mice)
- Tumor cell line known to metastasize (e.g., B16 melanoma, HT1080 fibrosarcoma)
- YIGSR peptide solution (sterile, for injection)
- Control peptide solution (e.g., scrambled sequence)
- Anesthesia and surgical equipment

Procedure:

- Cell Preparation: Culture and harvest the tumor cells. Resuspend the cells in a sterile, serum-free medium or PBS.
- Injection: Co-inject the tumor cells (e.g.,  $1 \times 10^6$  cells) with the YIGSR peptide solution (e.g., 0.5 mg/mouse) or control peptide solution intravenously (i.v.) into the tail vein of the mice.
- Monitoring: Monitor the health and weight of the mice regularly.
- Endpoint: After a predetermined period (e.g., 2-3 weeks), humanely euthanize the mice.
- Analysis: Excise the lungs and other organs of interest. Count the number of visible tumor nodules on the surface of the lungs. For more detailed analysis, fix the tissues in formalin, embed in paraffin, and perform histological analysis to quantify micrometastases.

## Conclusion

The YIGSR peptide is a versatile and potent biomolecule with a wide range of biological activities. Its ability to modulate cell adhesion, migration, and signaling pathways makes it a valuable tool for research in cancer biology, neuroscience, and regenerative medicine.

Furthermore, its anti-tumor and pro-regenerative properties highlight its significant therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals to explore and harness the capabilities of the YIGSR peptide in their respective fields. Further research will undoubtedly continue to uncover new applications and refine our understanding of this important laminin-derived peptide.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Development of a YIGSR-peptide-modified polyurethaneurea to enhance endothelialization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. YIGSR, A Laminin-Derived Peptide, Dictates a Concentration-Dependent Impact on Macrophage Phenotype Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment with YIGSR peptide ameliorates mouse tail lymphedema by 67 kDa laminin receptor (67LR)-dependent cell-cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Laminin peptide YIGSR induces collagen synthesis in Hs27 human dermal fibroblasts (Journal Article) | OSTI.GOV [osti.gov]
- 8. Effect of Matrigel and laminin peptide YIGSR on tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. YIGSR, a synthetic laminin pentapeptide, inhibits experimental metastasis formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. YIGSR, a synthetic laminin peptide, inhibits the enhancement by cyclophosphamide of experimental lung metastasis of human fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. veritastk.co.jp [veritastk.co.jp]
- 13. Enhancing Schwann Cell Migration Using Concentration Gradients of Laminin Derived-peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The laminin-derived peptide YIGSR (Tyr-Ile-Gly-Ser-Arg) inhibits human pre-B leukaemic cell growth and dissemination to organs in SCID mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Involvement of the YIGSR sequence of laminin in protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Laminin peptide YIGSR induces collagen synthesis in Hs27 human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The YIGSR Peptide: A Technical Guide to its Biological Functions and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b039488#yigsr-peptide-sequence-and-its-biological-function]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)